molecular formula C16H26BN3O2 B12437571 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

Cat. No.: B12437571
M. Wt: 303.2 g/mol
InChI Key: OAXPTXFYGAZJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine is an organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a dioxaborolane moiety. Its distinct chemical properties make it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine typically involves the coupling of a piperazine derivative with a pyridine derivative that contains the dioxaborolane group. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts like palladium or copper.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition . Additionally, the compound’s structure allows it to participate in various chemical reactions, facilitating its use in synthetic and medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine is unique due to its combination of a piperazine ring and a pyridine ring with a dioxaborolane moiety. This structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H26BN3O2

Molecular Weight

303.2 g/mol

IUPAC Name

1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)12-6-7-18-13(10-12)14-11-20(5)9-8-19-14/h6-7,10,14,19H,8-9,11H2,1-5H3

InChI Key

OAXPTXFYGAZJID-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CN(CCN3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.